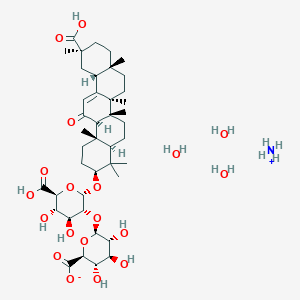

Ammonium glycyrrhizinate trihydrate

Description

Properties

IUPAC Name |

azanium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate;trihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H62O16.H3N.3H2O/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);1H3;3*1H2/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;;;;/m0..../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSPXVECNDMCBGQ-YMYWBCTMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.[NH4+].O.O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)[O-])O)O)O)C)(C)C(=O)O.[NH4+].O.O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H71NO19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047243 | |

| Record name | Ammonium glycyrrhizinate trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

894.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911217-00-0 | |

| Record name | Ammonium glycyrrhizinate trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations in Preclinical Models

Enzymatic Modulation and Molecular Interactions

The biological activity of ammonium (B1175870) glycyrrhizinate is significantly attributed to its influence on enzyme systems, particularly those involved in steroid metabolism. Its primary active metabolite, glycyrrhetinic acid, is a key player in these interactions.

11β-Hydroxysteroid Dehydrogenase Type 1 and Type 2 Inhibition Studies

Ammonium glycyrrhizinate, through its active metabolite glycyrrhetinic acid (GA), is a known inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes. wikipedia.org These enzymes are crucial for modulating the local availability of active glucocorticoids. There are two main isoforms, 11β-HSD1 and 11β-HSD2.

11β-HSD1 primarily functions as a reductase, converting inactive cortisone (B1669442) into active cortisol, thereby amplifying glucocorticoid action within tissues like the liver and adipose tissue. nih.govnih.gov Conversely, 11β-HSD2 inactivates cortisol by converting it to cortisone, protecting mineralocorticoid receptors from excessive glucocorticoid stimulation. nih.gov

Preclinical studies have demonstrated that glycyrrhizic acid (GCA) is a potent inhibitor of 11β-HSD. wikipedia.org The inhibitory effects are mediated by its metabolite, glycyrrhetinic acid. Research has distinguished between the activities of two diastereomers of this metabolite:

18β-glycyrrhetinic acid : This isomer, a direct metabolite of glycyrrhizin (B1671929), is a non-selective inhibitor, affecting both 11β-HSD1 and 11β-HSD2. It shows a preference for inhibiting 11β-HSD2. nih.gov

18α-glycyrrhetinic acid : In contrast, this diastereomer selectively inhibits 11β-HSD1, with no significant activity against 11β-HSD2. nih.gov

This differential inhibition highlights the compound's complex interaction with glucocorticoid-metabolizing enzymes. The selective inhibition of 11β-HSD1 is a subject of interest as a potential therapeutic strategy for metabolic diseases. nih.gov

Table 1: Inhibitory Profile of Glycyrrhetinic Acid Diastereomers on 11β-HSD Isoforms

| Compound | Target Enzyme | Effect | Selectivity |

| 18β-glycyrrhetinic acid | 11β-HSD1 & 11β-HSD2 | Inhibition | Non-selective (preferential for 11β-HSD2) nih.gov |

| 18α-glycyrrhetinic acid | 11β-HSD1 | Inhibition | Selective for 11β-HSD1 nih.gov |

Impact on Endogenous Glucocorticoid Metabolism Pathways

By inhibiting the 11β-HSD enzymes, ammonium glycyrrhizinate directly influences the metabolic pathways of endogenous glucocorticoids. wikipedia.orgnih.gov The inhibition of 11β-HSD1 reduces the conversion of inactive cortisone and other 11-ketoglucocorticoids into their active 11β-hydroxy forms, such as cortisol. nih.gov This action decreases the local concentration of active glucocorticoids in specific tissues.

In a preclinical model using adrenalectomized rats with glucocorticoid-induced osteoporosis, treatment with glycyrrhizic acid led to a significant reduction in plasma corticosterone (B1669441) concentrations. wikipedia.org This finding demonstrates the systemic impact of 11β-HSD inhibition on circulating glucocorticoid levels. By modulating these pathways, the compound can influence the physiological and pathological processes regulated by glucocorticoids. wikipedia.org

Interaction with G-protein-coupled Receptor Epstein-Barr Virus-induced Gene 2 (EBI2) Ligands

The G-protein-coupled receptor Epstein-Barr Virus-induced Gene 2 (EBI2), also known as GPR183, is a receptor expressed on immune cells, such as B cells, and plays a role in their migration. wikipedia.orgnih.govguidetopharmacology.org The name EBI2 originates from its identified upregulation following Epstein-Barr virus (EBV) infection. wikipedia.orgnih.gov The natural ligands for EBI2 are specific oxysterols, with 7α,25-dihydroxycholesterol being the most potent activator identified. nih.gov

While glycyrrhizic acid has been shown to inhibit the replication of Epstein-Barr virus (EBV) in vitro, direct molecular interactions between ammonium glycyrrhizinate trihydrate or its metabolites and EBI2 or its oxysterol ligands have not been extensively documented in available research. nih.gov The anti-EBV activity of glycyrrhizic acid appears to involve interference with an early step in the viral replication cycle. nih.gov The relationship between its anti-viral properties concerning EBV and the function of the EBI2 receptor remains an area for further investigation.

Cellular Signaling Pathway Interventions

This compound has been found to interfere with key intracellular signaling cascades that are central to the inflammatory response and cell fate decisions.

Nuclear Factor-κB (NF-κB) Pathway Regulation

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of immune and inflammatory responses. nih.gov In preclinical cell models, the anti-inflammatory activity of ammonium glycyrrhizinate has been linked to its ability to regulate this pathway. nih.gov

Inflammatory stimuli can lead to the activation of NF-κB, which then translocates to the nucleus to promote the expression of pro-inflammatory genes. nih.gov Studies have shown that licorice derivatives, including glycyrrhizin, can suppress the activation of NF-κB. nih.gov This modulation helps to reduce the expression of inflammatory mediators. For example, in a cell model of high glucose-induced stress, ammonium glycyrrhizinate was shown to counteract inflammatory processes that are commonly mediated through NF-κB. nih.gov

Table 2: Observed Effects on NF-κB Pathway

| Compound | Model | Effect on NF-κB Pathway | Downstream Consequence |

| Ammonium Glycyrrhizinate | High Glucose-Stressed Cells | Counteracts inflammation mediated by NF-κB. nih.gov | Reduced inflammatory response. nih.gov |

| Glycyrrhizin | General (Review) | Suppresses NF-κB activation. nih.gov | Decreased expression of pro-inflammatory genes. nih.gov |

Mitogen-Activated Protein Kinase (MAPK/ERK) Signaling Modulation

The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways that regulate a wide array of cellular processes including proliferation, differentiation, and apoptosis. nih.gov The extracellular signal-regulated kinase (ERK) pathway is one of the major MAPK pathways. nih.govnih.gov

Preclinical research demonstrates that glycyrrhizic acid and its derivatives can modulate MAPK/ERK signaling. In studies using neuronal cells, the neuroprotective effects of glycyrrhizic acid were associated with its ability to increase the phosphorylation of ERK and its migration to the nucleus. nih.gov Conversely, other studies have shown that licorice derivatives can inhibit the phosphorylation of different MAPKs, such as p38 and JNK, which are often activated during inflammation. nih.gov This suggests that the compound's modulation of the MAPK pathways can be context-dependent, either promoting survival signals or inhibiting inflammatory signals. nih.govnih.gov

Gene Expression Regulation Studies

This compound influences cellular function by altering the expression of various genes, particularly those involved in apoptosis and the oxidative stress response.

Preclinical research suggests that glycyrrhizic acid can regulate genes associated with apoptosis (programmed cell death). In a study using HepG2 cells, treatment with glycyrrhizic acid was found to modulate the expression of genes related to apoptosis. nih.gov While the specific genes listed (GDF15, ATF3, TNFRSF10A, NALP1) are known to be involved in apoptosis and cellular stress, direct evidence detailing GA's regulation of this exact set is not extensively documented in the reviewed literature. However, the broader impact on apoptotic pathways is established. For instance, in models of brain injury, inhibiting HMGB1 with GA was shown to suppress the activation of apoptosis-associated proteins. nih.gov Furthermore, in certain cancer cell lines, GA has been observed to induce apoptosis, suggesting it can upregulate pro-apoptotic genes in that context. The specific transcriptional effects can be cell-type and context-dependent.

A key mechanism of action for glycyrrhizic acid is its ability to modulate the cellular response to oxidative stress, notably through the regulation of Heme Oxygenase-1 (HMOX1). nih.gov HMOX1 is an inducible enzyme that plays a critical role in cellular defense against oxidative damage. nih.gov

The induction of the HMOX1 gene is a primary response to oxidative stress. nih.gov The gene's promoter contains antioxidant response elements (AREs), which are controlled by transcription factors like Nrf2. reactome.org Studies have shown that glycyrrhizic acid can upregulate Nrf2, which then translocates to the nucleus and activates the expression of antioxidant genes, including HMOX1. nih.gov The induction of HMOX1 by GA confers protection against oxidative injury by several means: it breaks down pro-oxidant heme, produces the antioxidant biliverdin, and releases carbon monoxide, which has signaling properties. nih.gov This upregulation of HMOX1 is a central part of the compound's protective effects in various models of tissue injury. nih.govnih.gov

Pharmacological Activities and Preclinical Efficacy Studies

Anti-inflammatory and Immunomodulatory Research

The anti-inflammatory and immunomodulatory effects of ammonium (B1175870) glycyrrhizinate trihydrate are among its most well-documented properties. njchm.comnih.gov These effects are attributed to its ability to modulate various components of the inflammatory cascade.

Ammonium glycyrrhizinate trihydrate has been shown to inhibit the production of key pro-inflammatory cytokines. In vitro studies have demonstrated its ability to suppress tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov The compound's anti-inflammatory action is also linked to the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of genes involved in the inflammatory response, including various cytokines and chemokines. patsnap.com

The immunomodulatory properties of this compound extend to its influence on immune cells. Research has shown that glycyrrhizic acid, the parent compound, can modulate the activity of various immune cells, including enhancing the function of natural killer (NK) cells and macrophages. patsnap.com Furthermore, in vitro studies on purified naive CD4+ T cells from patients with allergic rhinitis revealed that glycyrrhizic acid significantly inhibited T cell proliferation that was induced by an anti-OX40 monoclonal antibody. nih.gov

This compound has been found to modulate the activity of several key inflammatory mediators. Studies have shown that glycyrrhizin (B1671929) can downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Molecular docking studies have further suggested that ammonium glycyrrhizinate has a higher affinity for the binding pocket of COX-2 compared to COX-1. nih.govresearchgate.net Additionally, research on oral carcinogenesis has indicated that glycyrrhizin has the potential to restore the status of caspase-3, an enzyme involved in apoptosis. cabidigitallibrary.org

Table 1: Effects of Ammonium Glycyrrhizinate on Inflammatory Mediators

| Mediator | Effect | Model System |

| COX-2 | Inhibition | Molecular Docking & Animal Models nih.govresearchgate.net |

| iNOS | Downregulation | Animal Models nih.gov |

| Caspase-3 | Modulation | Animal Models of Carcinogenesis cabidigitallibrary.org |

The anti-inflammatory efficacy of ammonium glycyrrhizinate has been evaluated in various preclinical models. In studies using zymosan-induced paw edema in mice, a single intraperitoneal injection of ammonium glycyrrhizinate produced significant anti-inflammatory effects. nih.govresearchgate.net Zymosan, a component of yeast cell walls, induces a robust inflammatory reaction characterized by edema and infiltration of immune cells, making it a standard model for screening anti-inflammatory drugs. nih.gov

Antiviral Spectrum and Mechanisms of Action

This compound has demonstrated a broad spectrum of antiviral activity in preclinical studies.

Research indicates that ammonium glycyrrhizinate exerts its antiviral effects through multiple mechanisms. It has been shown to interfere with the ability of viruses to penetrate host cells, thereby inhibiting viral entry. patsnap.com Furthermore, it can disrupt the viral replication process by inhibiting viral enzymes such as DNA polymerase. patsnap.com Studies on human immunodeficiency virus (HIV) have shown that glycyrrhizin can inhibit HIV-1 replication in a dose-dependent manner. nih.gov This inhibition is thought to be partly due to the inhibition of protein kinase C and interference with virus-cell binding. nih.gov

Interference with Viral Entry to Host Cells

This compound and its related compounds have been shown to impede the initial stages of viral infection by interfering with the entry of viruses into host cells. One of the key mechanisms identified is the inhibition of viral attachment and penetration. For instance, studies on coronaviruses have demonstrated that diammonium glycyrrhizinate, a closely related salt, can bind to the receptor-binding domain (RBD) of the viral spike protein. drugbank.comnih.gov This interaction disrupts the binding of the spike protein to the host cell's angiotensin-converting enzyme 2 (ACE2) receptor, a critical step for viral entry. nih.gov

Furthermore, research on glycyrrhizin, the parent compound of ammonium glycyrrhizinate, suggests that it can modulate the fluidity of the host cell's plasma membrane. nih.gov This alteration of the membrane's physical properties is believed to create an environment that is less conducive to the fusion of the viral envelope with the cell membrane, thereby inhibiting the entry of enveloped viruses such as human immunodeficiency virus (HIV). nih.gov Time-of-addition assays have corroborated these findings, indicating that the inhibitory effect of these compounds occurs at the early stages of the viral life cycle, consistent with the blocking of viral entry. nih.gov

Broad-Spectrum Activity against Diverse Viral Types (e.g., Vaccinia, Herpes Simplex, Newcastle Disease, Vesicular Stomatitis Viruses)

Preclinical in vitro studies have highlighted the broad-spectrum antiviral activity of glycyrrhizic acid and its derivatives, including ammonium glycyrrhizinate, against a variety of DNA and RNA viruses. This wide range of activity underscores the compound's potential as a versatile antiviral agent.

Research has demonstrated the inhibitory effects of glycyrrhizic acid against several enveloped viruses. For example, early studies revealed that it could inhibit the growth and cytopathic effects of Herpes Simplex Virus type 1 (HSV-1), Vaccinia virus, and Vesicular Stomatitis Virus in cell cultures. nih.gov The antiviral activity against HSV-1 has been a recurrent finding in subsequent research. patsnap.com

The antiviral spectrum of this compound extends to avian viruses as well. Studies involving an aqueous extract of Glycyrrhiza glabra, for which glycyrrhizic acid is the primary active component, have shown efficacy against the Newcastle disease virus (NDV). The extract was found to inhibit the replication of NDV in embryonated chicken eggs, suggesting a potential application in controlling this avian pathogen. nih.gov The mechanism of action against NDV is thought to involve interference at multiple levels of the viral infection cycle, including adsorption and penetration. nih.gov

Table 1: Antiviral Spectrum of Glycyrrhizic Acid and its Derivatives

| Virus Type | Virus Name | Experimental System | Observed Effect |

|---|---|---|---|

| DNA Virus | Vaccinia Virus | Cell Culture | Inhibition of growth and cytopathic effect |

| DNA Virus | Herpes Simplex Virus 1 (HSV-1) | Cell Culture | Inhibition of growth and cytopathic effect |

| RNA Virus | Newcastle Disease Virus (NDV) | Embryonated Eggs | Inhibition of viral replication |

| RNA Virus | Vesicular Stomatitis Virus (VSV) | Cell Culture | Inhibition of growth and cytopathic effect |

Hepatoprotective and Gastrointestinal Protective Actions

This compound has demonstrated significant protective effects on the liver and gastrointestinal system in various preclinical models. These protective actions are attributed to its anti-inflammatory, antioxidant, and anti-apoptotic properties.

The hepatoprotective effects of ammonium glycyrrhizinate are multifaceted, addressing several key pathways involved in liver injury. patsnap.com In experimental models of liver damage induced by toxins such as lipopolysaccharides (LPS) and certain drugs, pretreatment with compound ammonium glycyrrhizin has been shown to mitigate cellular injury. nih.govnih.govoncotarget.com

One of the primary mechanisms is its anti-inflammatory activity. Ammonium glycyrrhizinate can suppress the activation of nuclear factor-kappa B (NF-κB), a crucial transcription factor that governs the expression of pro-inflammatory cytokines. patsnap.com By inhibiting NF-κB, the compound leads to a reduction in the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), thereby attenuating the inflammatory response in the liver. medchemexpress.com

The compound also exerts potent antioxidant effects. Studies have shown that it can enhance the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.gov By bolstering the cellular antioxidant defense system, it helps to neutralize reactive oxygen species (ROS) and reduce oxidative stress, a major contributor to liver cell damage. nih.gov

Furthermore, ammonium glycyrrhizinate has been observed to have anti-apoptotic properties. In models of hepatocyte injury, it can modulate the expression of key proteins involved in apoptosis. Specifically, it has been shown to upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax, as well as inhibit the activity of Caspase-3, an executioner caspase in the apoptotic cascade. nih.gov This modulation helps to prevent programmed cell death of hepatocytes. nih.gov

Table 2: Mechanisms of Hepatoprotection by Ammonium Glycyrrhizinate

| Mechanism | Key Molecular Targets/Pathways | Observed Effect |

|---|---|---|

| Anti-inflammatory | NF-κB, TNF-α, IL-1β | Reduction of pro-inflammatory cytokine production |

| Antioxidant | SOD, CAT, GPx | Enhancement of endogenous antioxidant enzyme activity |

| Anti-apoptotic | Bcl-2, Bax, Caspase-3 | Inhibition of programmed cell death of hepatocytes |

Ammonium glycyrrhizinate has been shown to protect the gastric mucosa from damage induced by oxidative stress. In a study using gastric epithelial cells exposed to hydrogen peroxide, a potent oxidizing agent, ammonium glycyrrhizinate demonstrated a significant protective effect. medchemexpress.com

The primary mechanism of this protection is its ability to act as a free radical scavenger. The compound was found to inhibit the generation of reactive oxygen radicals in a dose-dependent manner. medchemexpress.com By neutralizing these harmful radicals, it prevents oxidative damage to cellular components. medchemexpress.com

At the transcriptional level, ammonium glycyrrhizinate was observed to block the expression of genes associated with apoptotic cell death and oxidative stress pathways that were upregulated by hydrogen peroxide. medchemexpress.com This modulation of gene expression further contributes to its protective role against oxidative stress-induced cell death in the gastric mucosa. medchemexpress.com

Metabolic Regulation Research

Emerging research has pointed towards a role for ammonium glycyrrhizinate and its parent compounds in the regulation of metabolic processes, particularly those related to glucose homeostasis.

Studies have indicated that glycyrrhizic acid and its derivatives can positively influence glucose metabolism and insulin (B600854) signaling. nih.gov Glycyrrhetinic acid, a metabolite of glycyrrhizic acid, has been shown to improve the insulin-response pathway. mdpi.com It is believed to achieve this by targeting key proteins in insulin signaling, such as Ras, and activating the PI3K/Akt pathway, which plays a central role in glucose uptake and metabolism. mdpi.com By modulating these pathways, it can enhance the cellular response to insulin, thereby improving insulin sensitivity. mdpi.com

Furthermore, in an in vivo model of diabetes using streptozotocin-induced diabetic mice, treatment with ammonium glycyrrhizinate was found to have beneficial effects. The study demonstrated that the compound could prevent mitochondrial dysfunction in neuronal cells exposed to high glucose levels. nih.govnih.gov This is significant as mitochondrial health is crucial for proper cellular function, including insulin signaling and secretion. The research also showed that ammonium glycyrrhizinate could alleviate neuropathic pain, a common complication of diabetes. nih.govnih.gov While this study did not directly measure glucose tolerance and insulin sensitivity, the observed protective effects against high-glucose-induced cellular damage suggest a potential role in mitigating the downstream consequences of impaired glucose metabolism. nih.govnih.gov

Regulation of Glucose Homeostasis and Lipid Metabolism

Ammonium glycyrrhizinate has demonstrated potential in modulating lipid profiles. In preclinical studies involving rat models, the administration of ammonium glycyrrhizinate led to a significant reduction in the levels of triglycerides, cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL). selleckchem.com Conversely, an increase in high-density lipoprotein (HDL) levels was observed in the same models. selleckchem.com These findings suggest a role for ammonium glycyrrhizinate in lipid metabolism. The regulation of glucose and lipid homeostasis is a complex process crucial for metabolic health. nih.gov Liver glycogen (B147801) metabolism, in particular, is central to maintaining glucose balance and is influenced by various enzymes and protein subunits. nih.gov

The table below summarizes the observed effects of ammonium glycyrrhizinate on lipid levels in preclinical rat models.

| Lipid Parameter | Observed Effect |

| Triglycerides | Decreased |

| Cholesterol | Decreased |

| Low-Density Lipoprotein (LDL) | Decreased |

| Very Low-Density Lipoprotein (VLDL) | Decreased |

| High-Density Lipoprotein (HDL) | Increased |

Mitigation of High Glucose-Induced Cellular Dysfunction (e.g., Mitochondrial Fragmentation in SH-SY5Y Cells)

Ammonium glycyrrhizinate has been shown to exert protective effects against cellular damage caused by high glucose concentrations. mdpi.comnih.gov In studies utilizing the human neuroblastoma SH-SY5Y cell line, a model for investigating diabetic neuropathy, ammonium glycyrrhizinate was observed to prevent the cytotoxic effects and mitochondrial fragmentation induced by high-glucose conditions. mdpi.comnih.govnih.gov

Mitochondrial dysfunction is a known consequence of high glucose levels, often leading to increased production of reactive oxygen species (ROS) and subsequent cellular damage. nih.gov Research has demonstrated that ammonium glycyrrhizinate treatment can counteract these effects. mdpi.comnih.gov Specifically, it helps in maintaining the mitochondrial membrane potential and prevents the excessive mitochondrial fission that leads to fragmentation. mdpi.com This protective action on mitochondria is crucial for cell survival and function under hyperglycemic stress. mdpi.comnih.govnih.gov

The neuroprotective effects of ammonium glycyrrhizinate in this context are significant, as they suggest a potential mechanism for ameliorating diabetic peripheral neuropathy. mdpi.comnih.govnih.gov

Antinociceptive Research in Animal Models

Ammonium glycyrrhizinate has been the subject of research for its pain-alleviating (antinociceptive) properties in various animal models. nih.govmdpi.com These studies highlight its potential to modulate pain signaling pathways.

Modulation of Pain Pathways in Chemically and Inflammatory-Induced Nociception

Preclinical studies have demonstrated that ammonium glycyrrhizinate exhibits significant antinociceptive effects in models of chemically and inflammatory-induced pain. nih.govmdpi.com In the acetic acid-induced writhing test, a model of visceral pain, and the formalin test, which assesses both neurogenic and inflammatory pain, a single administration of ammonium glycyrrhizinate produced a strong and long-lasting antinociceptive effect. nih.govmdpi.com This effect was also observed in zymosan-induced hyperalgesia, a model of inflammatory pain. nih.govmdpi.com

The proposed mechanism for these effects involves the inhibition of key enzymes in the inflammatory pathway. nih.govmdpi.com Molecular docking studies have suggested that ammonium glycyrrhizinate has a higher affinity for cyclooxygenase-2 (COX-2) and microsomal prostaglandin (B15479496) E synthase type-2, both of which are critical in the synthesis of prostaglandins (B1171923) that mediate pain and inflammation. nih.govmdpi.com

The table below summarizes the findings from various animal models of nociception.

| Pain Model | Type of Pain | Effect of Ammonium Glycyrrhizinate |

| Acetic Acid Writhing Test | Chemical/Visceral | Antinociceptive |

| Formalin Test | Inflammatory/Neurogenic | Antinociceptive |

| Zymosan-Induced Hyperalgesia | Inflammatory | Antinociceptive |

Attenuation of Neuropathic Hyperalgesia

Ammonium glycyrrhizinate has been shown to be effective in animal models of neuropathic pain, a chronic pain state often associated with diabetes. mdpi.comnih.govnih.gov In a streptozotocin-induced diabetic mouse model, which mimics the conditions of diabetic peripheral neuropathy, repeated treatment with ammonium glycyrrhizinate was able to attenuate neuropathic hyperalgesia, a heightened sensitivity to painful stimuli. mdpi.comnih.govnih.gov This suggests that the compound can counteract the pain associated with nerve damage induced by high glucose levels. mdpi.comnih.govnih.gov

Other Investigated Biological Activities

Beyond its effects on metabolism and pain, ammonium glycyrrhizinate possesses other biological properties that have been investigated.

Antioxidant Properties and Free Radical Scavenging

Ammonium glycyrrhizinate is recognized for its antioxidant and free radical-scavenging capabilities. selleckchem.comnih.govnih.gov It has been shown to protect cells from damage induced by hydrogen peroxide (H2O2) and to inhibit the formation of reactive oxygen radicals in a dose-dependent manner. selleckchem.com This suggests a role for the compound as a free radical scavenger. selleckchem.com

Further studies have elucidated its efficacy in scavenging specific types of free radicals. nih.gov Pulse radiolysis studies have indicated that glycyrrhizin, the conjugate base of glycyrrhizic acid, can scavenge hydroxyl radicals and solvated electrons. nih.gov Additionally, its antioxidant capacity against OOH radicals has been reported to be higher than that of some carotenoid antioxidants. nih.gov These antioxidant activities are believed to contribute to its various pharmacological effects, including the protection against oxidative stress-related cellular damage. nih.govresearchgate.net

Antibacterial Effects and Biofilm Inhibition

Ammonium glycyrrhizinate, through its core component glycyrrhizin, has demonstrated notable activity in the inhibition of bacterial biofilm formation. Biofilms are structured communities of bacteria encased in a self-produced protective matrix, which makes them notoriously resistant to conventional antimicrobial agents. colab.ws The ability to disrupt or prevent biofilm formation is a key strategy in combating persistent infections. colab.ws

Preclinical research has focused on the efficacy of glycyrrhizin against Streptococcus mutans, a primary bacterium responsible for dental caries and plaque formation. frontiersin.org A study investigating the antibiofilm properties of various natural compounds found that glycyrrhizin effectively inhibits the formation of S. mutans biofilms. frontiersin.org The mechanism behind this inhibition is linked to the suppression of glucosyltransferase, an enzyme crucial for the synthesis of the glucan matrix that forms the structural scaffold of the biofilm. frontiersin.org Kinetic analysis revealed that glycyrrhizin acts as a noncompetitive inhibitor of this enzyme. frontiersin.org

This targeted enzymatic inhibition prevents the bacteria from building the protective biofilm structure, thereby hindering their ability to cause disease. frontiersin.org

Table 1: Research Findings on Biofilm Inhibition

| Compound | Target Organism | Key Effect | Mechanism of Action |

|---|---|---|---|

| Glycyrrhizin | Streptococcus mutans | Inhibition of biofilm formation. frontiersin.org | Noncompetitive inhibition of glucosyltransferase enzyme activity. frontiersin.org |

Neuroprotective Effects (e.g., Prevention of Glial Inflammation, Kaninic Acid-Induced Neuronal Death)

Ammonium glycyrrhizinate has been identified in preclinical models as a potent neuroprotective agent, primarily through the anti-inflammatory and anti-excitotoxic effects of its active component, glycyrrhizin. nih.govnih.gov Research has specifically highlighted its ability to protect against neuronal damage induced by excitotoxins like kainic acid (KA). nih.govnih.gov Kainic acid is an analog of the excitatory amino acid glutamate, and its administration is a widely used model for studying excitotoxic neuronal death, a process implicated in epileptic seizures and other neurodegenerative conditions. nih.gov

In a key study using a mouse model, the administration of glycyrrhizin significantly suppressed neuronal death in the CA1 and CA3 regions of the hippocampus following an injection of kainic acid. nih.govnih.gov This protective effect was directly linked to the suppression of glial cell activation (gliosis), a hallmark of neuroinflammation. nih.govnih.gov

Furthermore, the neuroprotection conferred by glycyrrhizin was associated with a marked reduction in the expression of key proinflammatory markers. nih.gov The compound was shown to inhibit the induction of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and tumor necrosis factor-alpha (TNF-α), all of which are critical mediators of the inflammatory cascade that contributes to neuronal damage. nih.govnih.gov These findings suggest that the neuroprotective capacity of ammonium glycyrrhizinate is substantially due to its ability to mitigate inflammation within the central nervous system. nih.gov

Table 2: Research Findings on Neuroprotective Effects

| Model | Inducing Agent | Compound | Key Findings | Proinflammatory Markers Inhibited |

|---|---|---|---|---|

| Mouse Hippocampus | Kainic Acid (KA) | Glycyrrhizin (GL) | Significantly suppressed neuronal death in hippocampal CA1 and CA3 regions. nih.govnih.gov | COX-2, iNOS, TNF-α. nih.gov |

| Attenuated glial cell activation (gliosis). nih.gov |

Anticarcinogenic Research (e.g., Suppression of DMH-induced Carcinogenesis)

The chemopreventive potential of glycyrrhizic acid (GA), the active molecule in ammonium glycyrrhizinate, has been investigated in models of chemically induced colon cancer. nih.gov Specifically, studies have focused on its ability to suppress tumorigenesis induced by 1,2-dimethylhydrazine (B38074) (DMH), a potent procarcinogen used to create animal models of colon cancer that closely mimic the human disease. nih.govplos.org

In studies utilizing Wistar rats, the administration of glycyrrhizic acid demonstrated a significant ability to inhibit the incidence and multiplicity of colon tumors following DMH exposure. nih.gov The mechanism underlying this anticarcinogenic effect is multifaceted, involving the modulation of cellular proliferation, inflammation, angiogenesis, and apoptosis. nih.govplos.org

Table 3: Research Findings on Anticarcinogenic Effects

| Carcinogen | Animal Model | Compound | Key Outcomes & Molecular Effects |

|---|---|---|---|

| 1,2-dimethylhydrazine (DMH) | Wistar Rats | Glycyrrhizic Acid (GA) | Inhibited tumor incidence and multiplicity. nih.gov |

| Suppressed development of precancerous lesions (Aberrant Crypt Foci and Mucin Depleted Foci). plos.org | |||

| Downregulated: Ki-67, PCNA, NF-kB, COX-2, iNOS, VEGF. nih.gov | |||

| Upregulated/Enhanced: p53, Connexin-43, Caspase-9, Cleaved Caspase-3. nih.gov |

Pharmacokinetic and Metabolic Research in Experimental Systems

Absorption and Bioavailability Considerations in Preclinical Studies

The oral bioavailability of glycyrrhizin (B1671929) (GZ), the glycoside form of ammonium (B1175870) glycyrrhizinate, is notably poor in experimental animals. nih.govelsevierpure.com Studies in rats have shown that after oral administration, plasma concentrations of GZ are often extremely low. nih.gov One study estimated the bioavailability of GZ to be approximately 1% after oral administration of 50 mg/kg in rats, suggesting poor absorption from the intestinal tract. nih.gov The low bioavailability is partly attributed to limited absorption from the gastrointestinal tract and potential first-pass elimination in the liver. nih.gov

In contrast, intraperitoneal administration in rats has been shown to dramatically enhance bioavailability to as high as 65-90%. nih.gov Furthermore, preclinical studies have explored alternative administration routes to improve systemic exposure. In rats, nasal administration resulted in a bioavailability of about 20%, a significant increase compared to the oral route. nih.gov Rectal administration also markedly increased plasma concentrations compared to oral delivery. nih.gov These findings underscore that the absorption of glycyrrhizin is highly dependent on the route of administration in preclinical models.

Metabolism and Biotransformation Pathways

The metabolism of ammonium glycyrrhizinate is a multi-step process initiated in the gut and continuing in the liver, involving hydrolysis and subsequent conjugation.

Upon oral administration, glycyrrhizin is not significantly absorbed in its original form. nih.govnih.gov Instead, it is transported to the lower intestine where it is hydrolyzed by intestinal bacteria into its pharmacologically active aglycone, 18β-glycyrrhetinic acid (GA). nih.govwikipedia.orgnih.gov This biotransformation is indispensable for the systemic absorption of the compound. nih.govscilit.com

Studies using germ-free and conventional rats have provided definitive evidence for this pathway. When GZ was administered orally to germ-free rats, no GA was detected in the plasma, cecal contents, or feces. nih.govscilit.com In contrast, in conventional rats with normal gut flora, GZ was effectively converted to GA, which was then detected in the plasma. nih.govnih.gov Research has identified specific bacteria, such as Eubacterium sp., as being capable of performing this hydrolysis. nih.govscilit.com The resulting GA is then absorbed from the intestine into the systemic circulation. nih.govnih.gov The complete biotransformation of GZ to GA by gut bacteria and the subsequent complete absorption of GA have been demonstrated in rat studies. nih.gov

After absorption from the intestine, glycyrrhetinic acid undergoes further metabolism, primarily in the liver. drugbank.com It is subject to Phase II biotransformation reactions, forming conjugates to increase its water solubility and facilitate excretion. The main conjugation pathways involve the formation of glucuronide and sulfate (B86663) derivatives. drugbank.comnih.gov These conjugated metabolites are then ready for elimination, primarily via the bile. nih.gov

Glycyrrhetinic acid and its derivatives interact with various hepatic enzymes and transport proteins. Notably, GA has been identified as a potent inhibitor of hydroxysteroid dehydrogenases in rat liver preparations. nih.gov Specifically, it inhibits 3-alpha-hydroxysteroid dehydrogenase (3α-HSD) activity in the rat liver cytosol. nih.gov The 18 alpha-stereoisomer of GA was found to be a more potent inhibitor of 3α-HSD than the 18 beta-isomer, with IC50 values of 2 x 10⁻⁶ M and 7 x 10⁻⁶ M, respectively. nih.gov This interaction with hepatic enzymes like 3α-HSD is a key aspect of its metabolic profile and mechanism of action within the liver. nih.govnih.gov Other transporters involved in the movement of bile acids, such as the Bile Salt Export Pump (BSEP) and Multidrug Resistance-Associated Proteins (MRPs), are also modulated by GA, affecting its hepatoprotective properties. nih.govnih.gov

Excretion Routes and Enterohepatic Cycling in Experimental Animals

The primary route of elimination for glycyrrhizin and its metabolites in experimental animals is through biliary excretion. nih.govnih.gov Following intravenous administration in rats, a significant portion of the dose (over 80%) is excreted into the bile. nih.gov

Enzyme Inhibition Studies (e.g., Competitive Inhibition of CYP3A4 by Glycyrrhetinic Acid)

Glycyrrhetinic acid has been shown to be a significant inhibitor of several cytochrome P450 (CYP450) enzymes, which are crucial for drug metabolism. The most pronounced effect is on CYP3A4. mdpi.comnih.govnih.gov In vitro studies using human liver microsomes (HLMs) have demonstrated that GA acts as a competitive inhibitor of CYP3A4. mdpi.comnih.gov This means it competes with other substances (substrates) for the enzyme's active site. The inhibition is dose-dependent but not time-dependent. mdpi.comnih.gov

In addition to CYP3A4, GA also shows inhibitory activity against CYP2C9 and CYP2C19, although to a lesser extent. mdpi.comnih.gov Other isoforms like CYP2A6, CYP2D6, and CYP2E1 are not significantly affected. nih.gov The inhibitory potential of GA suggests a likelihood of herb-drug interactions when it is co-administered with drugs that are metabolized by these enzymes. nih.govnih.gov

Advanced Analytical and Bioanalytical Methodologies

Chromatographic Techniques for Compound Analysis

Chromatographic methods are fundamental in the separation and quantification of ammonium (B1175870) glycyrrhizinate trihydrate and its related compounds from various matrices.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative determination of glycyrrhizin (B1671929), the active component of ammonium glycyrrhizinate trihydrate. sigmaaldrich.com This method is widely employed for quality control and standardization of licorice extracts and formulations containing this compound. researchgate.net HPLC analysis allows for the separation and quantification of glycyrrhizin from other related compounds and impurities. nih.gov

Research has focused on optimizing HPLC methods to achieve accurate and reproducible results. For instance, comparative studies have been conducted on the HPLC analysis of ammonium glycyrrhizinate as listed in various pharmacopoeias, leading to proposals for the revision of peak assignments for impurities like 18α-glycyrrhizin. nih.govtokiwaph.co.jp The development of Reverse-Phase HPLC (RP-HPLC) methods has proven effective for the simultaneous estimation of monoammonium glycyrrhizinate and other compounds in polyherbal formulations. researchgate.net These methods are typically validated according to International Conference on Harmonisation (ICH) guidelines for parameters such as linearity, accuracy, precision, and robustness. researchgate.net

A key aspect of HPLC analysis is the use of a suitable stationary phase, often a C18 column, and a mobile phase that allows for efficient separation. researchgate.net Detection is commonly performed using a UV detector at a specific wavelength, such as 254 nm. researchgate.net

Table 1: HPLC Method Parameters for Glycyrrhizin Quantification

| Parameter | Details | Source |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | researchgate.net |

| Column | C18 analytical column | researchgate.net |

| Mobile Phase | Gradient elution with a phosphate (B84403) buffer and acetonitrile | researchgate.net |

| Detection | UV detector at 254 nm | researchgate.net |

| Validation | According to ICH guidelines (accuracy, linearity, precision, etc.) | researchgate.net |

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, sensitive, and robust alternative for the determination of glycyrrhizic acid. tandfonline.com This technique is particularly useful for the analysis of herbal extracts and pharmaceutical formulations. tandfonline.com In HPTLC, a sample is applied to a stationary phase, such as a silica (B1680970) gel plate, and developed with a suitable mobile phase. tandfonline.com

A validated HPTLC method for the determination of glycyrrhizic acid involves using pre-coated TLC aluminum plates with silica gel as the stationary phase. tandfonline.com The mobile phase often consists of a mixture of solvents like butanol, glacial acetic acid, and water. tandfonline.com Densitometric scanning at a specific wavelength, for example 254 nm, is used for quantification. tandfonline.com This method has shown good linearity with a high correlation coefficient (R2 = 0.999) in a defined concentration range. tandfonline.com The Rf value, which is the ratio of the distance traveled by the compound to that of the solvent front, is a key parameter for identification, with glycyrrhizin showing a compact spot at an Rf value of approximately 0.24 ± 0.04 under specific conditions. tandfonline.com

Reversed-phase HPTLC (RP-HPTLC) methods have also been developed, offering advantages such as the use of less hazardous mobile phases like methanol-water mixtures. nih.gov These methods have been validated according to ICH guidelines and are used for the quantification of glycyrrhizin in various samples, including herbal formulations for babies. nih.gov

Table 2: HPTLC Method for Glycyrrhizic Acid Determination

| Parameter | Details | Source |

| Stationary Phase | Pre-coated TLC aluminum plates with silica gel 60 F254S | tandfonline.com |

| Mobile Phase | Butanol-glacial acetic acid-water (7:1:2 v/v/v) | tandfonline.com |

| Detection Wavelength | 254 nm | tandfonline.com |

| Rf Value for Glycyrrhizin | 0.24 ± 0.04 | tandfonline.com |

| Linearity (R2) | 0.999 | tandfonline.com |

| Concentration Range | 200–1000 ng per spot | tandfonline.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for the simultaneous determination and quantification of glycyrrhizin and its primary active metabolite, glycyrrhetinic acid, in biological samples such as human plasma. nih.gov This method is crucial for pharmacokinetic studies, providing insights into the absorption, distribution, metabolism, and excretion of the compound. nih.gov

A typical LC-MS/MS method involves extracting the analytes from the plasma, followed by chromatographic separation on a column like an Inertsil ODS-3. nih.gov The detection is carried out using a mass spectrometer operating in a specific ionization mode, such as positive electrospray ionization. nih.gov Selected ion monitoring is employed to detect specific mass-to-charge ratio transitions for glycyrrhizin (e.g., m/z 823 → 453) and glycyrrhetinic acid (e.g., m/z 471 → 149). nih.gov This technique demonstrates excellent linearity over a defined concentration range for both analytes. nih.gov

Pharmacokinetic studies using this method have revealed that after oral administration, the peak plasma concentration of glycyrrhetinic acid is significantly higher than that of glycyrrhizin itself. nih.gov

Table 3: LC-MS/MS Parameters for Glycyrrhizin and Glycyrrhetinic Acid Quantification

| Parameter | Details | Source |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |

| Sample Matrix | Human Plasma | nih.gov |

| Chromatographic Column | Inertsil ODS-3 | nih.gov |

| Ionization Mode | Positive Electrospray Ionization | nih.gov |

| Selected Ion Transitions | GL: m/z 823 → 453; GA: m/z 471 → 149 | nih.gov |

| Linear Concentration Range | GL: 0.5-200 ng/mL; GA: 2-800 ng/mL | nih.gov |

Spectroscopic and Spectrodensitometric Analyses for Characterization

Spectroscopic techniques are vital for the structural characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with molecular dynamics (MD) simulations, has been used to investigate the interaction of glycyrrhizic acid with lipid bilayers. nih.gov These studies have shown that glycyrrhizic acid can penetrate the lipid bilayer, altering the mobility of lipids and potentially forming pores, which may explain its ability to enhance the permeability of other drugs through cell membranes. nih.gov

Spectrodensitometric analysis is the detection method used in HPTLC, where the absorbance of the separated spots on the TLC plate is measured at a specific wavelength to quantify the compound. tandfonline.comresearchgate.net The wavelength of maximum absorbance for glycyrrhizin is typically around 252-260 nm. researchgate.netycmou.ac.in

Genomic and Proteomic Approaches in Mechanistic Elucidation

Genomic and proteomic approaches are powerful tools for understanding the mechanisms of action of this compound at a molecular level.

Genome-wide expression profiling, using techniques like microarrays, allows for the analysis of how this compound affects the expression of thousands of genes simultaneously. nih.gov This approach can provide valuable insights into the pathways and biological processes modulated by the compound. For example, studies have utilized genome-wide microarray analysis to investigate gene expression changes in response to various treatments, which can be applied to understand the effects of this compound. nih.gov While specific microarray studies focusing solely on this compound are not detailed in the provided search results, the methodology is highly relevant for elucidating its mechanisms of action. This approach has been used to study the expression of ammonium transporters in plants under different conditions, demonstrating the utility of genome-wide expression profiling in understanding processes related to ammonium. frontiersin.org

Quantitative Gene Expression Analysis (e.g., RT-PCR)

Quantitative real-time polymerase chain reaction (RT-PCR) is a sensitive and specific method used to measure the expression levels of specific genes. This technique has been instrumental in elucidating the molecular mechanisms underlying the pharmacological effects of this compound, particularly its influence on gene expression related to inflammation, apoptosis, and oxidative stress.

Research has demonstrated that this compound can modulate the expression of various genes, often in response to a cellular stressor. For instance, in a study investigating the protective effects of ammonium glycyrrhizinate (AG) on gastric epithelial cells exposed to hydrogen peroxide (H₂O₂)-induced oxidative stress, RT-PCR was employed to validate the results of a broader genome-wide expression profiling analysis. knu.ac.krnih.gov The initial microarray screening identified 936 differentially expressed genes in the presence or absence of H₂O₂ and AG, with 51 of these genes showing a fold change of at least three in response to the H₂O₂ treatment. knu.ac.krnih.gov

Subsequent RT-PCR analysis confirmed that ammonium glycyrrhizinate effectively blocked the increased expression of several key genes involved in apoptotic cell death and oxidative stress pathways that were initially upregulated by H₂O₂. knu.ac.krnih.gov This suggests a protective role for the compound at the transcriptional level. The anti-inflammatory effects of monoammonium glycyrrhizinate are also attributed to its ability to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is a critical regulator of the expression of pro-inflammatory genes. patsnap.com By preventing the activation of NF-κB, the compound reduces the transcription of various cytokines, chemokines, and adhesion molecules that promote inflammation. patsnap.com

The table below summarizes the findings from a study where RT-PCR was used to validate the effect of ammonium glycyrrhizinate on the expression of specific genes in gastric epithelial cells under oxidative stress.

Table 1: Effect of Ammonium Glycyrrhizinate on Gene Expression in Response to Oxidative Stress

| Gene | Function | Effect of Oxidative Stressor (H₂O₂) | Effect of Ammonium Glycyrrhizinate + Oxidative Stressor |

| GDF15 | Growth Differentiation Factor 15; involved in apoptosis. | Upregulated | Expression Blocked |

| ATF3 | Activating Transcription Factor 3; involved in apoptosis. | Upregulated | Expression Blocked |

| TNFRSF10A | TNF Receptor Superfamily Member 10a; involved in apoptosis. | Upregulated | Expression Blocked |

| NALP1 | NLR Family Pyrin Domain Containing 1; involved in apoptosis. | Upregulated | Expression Blocked |

| HMOX1 | Heme Oxygenase 1; involved in oxidative stress pathways. | Upregulated | Expression Blocked |

Emerging Research Directions and Future Perspectives

Novel Delivery Systems for Enhanced Therapeutic Efficacy in Preclinical Models

A significant hurdle in the clinical application of ammonium (B1175870) glycyrrhizinate is its suboptimal pharmacokinetic profile. To address this, researchers are developing novel delivery systems to improve its stability, bioavailability, and targeted delivery.

Niosomes and Chitosan (B1678972) Nanoparticle Formulations

Niosomes, which are non-ionic surfactant vesicles, have been investigated as carriers for ammonium glycyrrhizinate. nih.gov These vesicles can encapsulate the compound, and studies have shown that niosome-based formulations are non-toxic and exhibit favorable characteristics for in vivo administration. nih.gov In murine models, ammonium glycyrrhizinate-loaded niosomes demonstrated enhanced anti-inflammatory and antinociceptive responses compared to the free compound. nih.gov

Chitosan nanoparticles represent another promising delivery strategy. nih.govpsu.edu These nanoparticles are prepared through the ionic gelation of chitosan with tripolyphosphate anions. nih.govpsu.edu The resulting cationic nanoparticles can effectively load ammonium glycyrrhizinate. nih.gov Research has explored the influence of factors like chitosan's molecular weight and concentration on the nanoparticles' physicochemical properties and loading efficiency. nih.govpsu.edu Studies indicate that the electrostatic interactions between the carboxyl groups of ammonium glycyrrhizinate and the amino groups of chitosan are crucial for its association with the nanoparticles. psu.edu

Lipid Nanoparticle Applications in Drug Delivery

Lipid nanoparticles (LNPs) are gaining traction as versatile carriers for a wide range of therapeutic agents, including those based on glycyrrhizic acid. mdpi.comnih.govnih.govyoutube.commdpi.com LNPs are biocompatible, biodegradable, and can protect the encapsulated drug from rapid degradation, thereby improving its stability and bioavailability. mdpi.comyoutube.commdpi.com For instance, glycyrrhizinate monoammonium cysteine-loaded lipid nanoparticles have been shown to enhance drug stability and prolong its retention in the liver, suggesting a potential for improved therapy of acute liver injury. mdpi.com The controlled size of these nanoparticles is a critical factor for liver-specific drug delivery. mdpi.com Furthermore, LNP technology has been successfully utilized in the development of adjuvants for vaccines, demonstrating their potential to enhance immune responses. nih.govnih.gov

Structure-Activity Relationship Studies of Ammonium Glycyrrhizinate and its Analogs

Understanding the relationship between the chemical structure of ammonium glycyrrhizinate and its biological activity is crucial for designing more potent and specific therapeutic agents. nih.gov Glycyrrhizic acid, the parent compound, is a triterpene glycoside with a complex structure. researchgate.netnih.gov Its derivatives, including various analogs, are being synthesized and evaluated to identify key structural features responsible for their pharmacological effects. nih.govnih.govresearchgate.net

Studies have shown that modifications to the glycyrrhetinic acid backbone and the sugar moieties can significantly impact bioactivity. nih.govnih.gov For example, research on glycyrrhizin (B1671929) analogs has revealed that monoglucuronides (GAMGs) exhibit higher anticancer activities than bisglucuronide analogs. nih.govresearchgate.net Furthermore, the stereochemistry at position 18 of the glycyrrhetinic acid skeleton plays a critical role, with the 18α-epimer often showing superior activity compared to the 18β-epimer in certain cancer cell lines. nih.govresearchgate.net These findings highlight the importance of targeted structural modifications to enhance the therapeutic potential of glycyrrhizinate-based compounds.

Synthetic Biology and Microbial Production Approaches for Compound Biosynthesis

The traditional extraction of glycyrrhetinic acid from licorice roots is often inefficient due to low natural abundance and variations in plant quality. nih.govfrontiersin.org To address this, synthetic biology and metabolic engineering are being employed to develop microbial cell factories for the sustainable production of glycyrrhetinic acid and its derivatives. nih.govfrontiersin.orgresearchgate.net

Researchers are engineering microorganisms like Saccharomyces cerevisiae to produce glycyrrhetinic acid by introducing the necessary biosynthetic genes. nih.govfrontiersin.org This approach offers a more controlled and potentially scalable method for producing the core triterpenoid (B12794562) scaffold. nih.gov Furthermore, microbial glycosyltransferases are being used to glycosylate glycyrrhetinic acid, leading to the synthesis of novel glycyrrhizin analogs with potentially improved properties, such as enhanced water solubility. frontiersin.org For example, the use of a Bacillus subtilis UGT109A3 enzyme has enabled the production of a unique diglucoside of glycyrrhetinic acid. frontiersin.org Another innovative approach involves leveraging the symbiotic relationship between Glycyrrhiza plants and rhizobia to significantly increase both biomass and glycyrrhizin production. nih.gov

Computational Modeling and Molecular Docking in Mechanistic Elucidation

Computational tools like molecular docking and molecular dynamics simulations are proving invaluable for understanding the mechanisms of action of ammonium glycyrrhizinate at the molecular level. nih.govjapsonline.com These methods allow researchers to predict and analyze the binding interactions between the compound and its biological targets. nih.govjapsonline.com

Molecular docking studies have been used to investigate the binding of ammonium glycyrrhizinate to various enzymes involved in inflammation and cancer. nih.govresearchgate.net For instance, docking analyses have suggested that it may bind to cyclooxygenase (COX) and 5-lipoxygenase (5-LO) enzymes, providing a potential explanation for its anti-inflammatory effects. nih.gov Similarly, in silico studies have explored its interaction with the epidermal growth factor receptor (EGFR) tyrosine kinase, a target in cancer therapy. researchgate.net These computational insights help to identify potential molecular targets and guide the design of more effective analogs. nih.govresearchgate.netjapsonline.com

Investigations into Multi-Target Pharmacological Activities and Network Pharmacology

The therapeutic effects of compounds from traditional medicine often arise from their ability to interact with multiple biological targets simultaneously. Network pharmacology is an emerging field that aims to elucidate these complex interactions by analyzing the relationships between drugs, their targets, and disease-related pathways. nih.govnih.gov

Exploration of Uncharted Signaling Pathways and Biological Targets

Recent pharmacological investigations have moved beyond the compound's established effects to explore its influence on more complex and newly identified signaling cascades. These studies are revealing a multi-targeted functionality that could explain its broad therapeutic efficacy.

One of the most significant recent discoveries is the modulation of the gut microbiota-conjugated Bile Acids (BAs)-Farnesoid X Receptor (FXR) signaling pathway . A study on diammonium glycyrrhizinate, a closely related salt, demonstrated its ability to ameliorate obesity in high-fat diet-fed mice. nih.govnih.gov The research indicated that the compound alters the gut microbiota, leading to a decrease in the activity of bile-salt hydrolase (BSH). nih.govnih.gov This, in turn, increases the levels of taurine-conjugated BAs, which subsequently inhibit the ileal FXR-FGF15 signaling pathway. nih.govnih.gov This intricate interplay highlights a novel mechanism by which Ammonium Glycyrrhizinate Trihydrate may regulate metabolism.

Furthermore, research into the anti-inflammatory properties of glycyrrhizin has identified its role in targeting the NLRP3 inflammasome . One study showed that glycyrrhizin can mitigate acute lung injury by inhibiting the activation of the NLRP3 inflammasome and the associated NF-κB signaling pathway. nih.gov This finding suggests a more specific anti-inflammatory mechanism than previously understood and opens up avenues for its use in inflammasome-driven diseases.

The compound's influence on autophagy , a cellular process for degrading and recycling cellular components, is another burgeoning area of research. A study on doxorubicin-induced cardiotoxicity found that glycyrrhizin could protect cardiac cells by improving autophagy flux. nih.gov This protective effect was mediated through the HMGB1-dependent Akt/mTOR signaling pathway . nih.gov

Moreover, studies on diabetic peripheral neuropathy have revealed that this compound can counteract high-glucose-induced mitochondrial dysfunction. nih.govnih.gov It has been shown to prevent mitochondrial fragmentation by modulating key proteins involved in mitochondrial fission and fusion, such as Drp1, hFIS1, MFN2, and OPA1. nih.gov The compound also mitigates inflammation in this context by acting on targets like HMGB1 and NF-κB p65. nih.gov

These emerging findings are summarized in the table below:

| Signaling Pathway/Biological Target | Disease Context | Key Findings |

| Gut Microbiota-Conjugated BAs-FXR Signaling | Obesity, Metabolic Syndrome | Modulates gut microbiota, increases conjugated bile acids, and inhibits FXR signaling. nih.govnih.gov |

| NLRP3 Inflammasome/NF-κB Signaling | Acute Lung Injury | Inhibits inflammasome activation and subsequent inflammatory responses. nih.gov |

| HMGB1-dependent Akt/mTOR Signaling | Cardiotoxicity | Improves autophagy flux, protecting against chemotherapy-induced heart damage. nih.gov |

| Mitochondrial Dynamics (Drp1, hFIS1, MFN2, OPA1) | Diabetic Peripheral Neuropathy | Prevents mitochondrial fragmentation and dysfunction induced by high glucose. nih.gov |

| HMGB1/NF-κB Signaling | Diabetic Peripheral Neuropathy | Reduces inflammatory markers in neuronal cells under hyperglycemic conditions. nih.gov |

Development of Advanced Preclinical Models for Disease State Research

The limitations of traditional two-dimensional (2D) cell cultures in predicting human responses have spurred the development of more physiologically relevant preclinical models. nih.gov Three-dimensional (3D) cell culture systems, such as spheroids and organoids, are at the forefront of this evolution, offering a microenvironment that more closely mimics the in vivo conditions of tissues and organs. nih.govnih.gov

Spheroids , which are 3D aggregates of cells, provide a more accurate representation of tumor microenvironments and are increasingly used for screening the anticancer properties of phytochemicals. nih.gov Given the emerging evidence of glycyrrhizin's effects on pathways relevant to cancer, such as autophagy and inflammation, the use of spheroid models could provide more predictive data on the efficacy of this compound in oncology.

Organoids , which are self-organizing 3D structures grown from stem cells that recapitulate the architecture and function of an organ, represent an even more sophisticated preclinical model. ncats.io These "mini-organs" can be derived from healthy or diseased tissues, including tumors, and offer a platform for studying disease mechanisms and testing drug responses in a patient-specific manner. ncats.io For a compound like this compound with known hepatoprotective effects, liver organoids could be an invaluable tool. They would allow for detailed investigations into its mechanisms of action in a human-relevant system, potentially uncovering new therapeutic targets and personalizing treatment strategies for liver diseases.

The application of these advanced preclinical models to the study of this compound holds immense promise for:

Enhanced Predictive Efficacy: More accurately predicting the compound's effectiveness in complex diseases.

Deeper Mechanistic Insights: Elucidating the compound's interaction with cells within a tissue-like context.

Personalized Medicine Approaches: Testing the compound on patient-derived organoids to tailor therapies.

While studies directly employing spheroids and organoids to investigate this compound are still in their infancy, the established value of these models in pharmacological research suggests they will be pivotal in shaping the future of research into this multifaceted compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for characterizing the purity and structural integrity of ammonium glycyrrhizinate trihydrate in experimental settings?

- Methodological Answer : Characterization should include spectroscopic techniques (UV-Vis at λmax 249 nm ), NMR (¹H and ¹³C for verifying glycosidic linkages and triterpenoid structure ), and mass spectrometry for molecular weight confirmation (MW: 839.97 g/mol ). Purity can be assessed via HPLC with gradient elution (acetonitrile/0.4% phosphoric acid) and detection at 250 nm . USP standards recommend ≥85.0% assay by dried basis and ≤0.5% total ash .

Q. How should researchers address solubility challenges when preparing this compound for in vitro studies?

- Methodological Answer : The compound is soluble in ammonia water but insoluble in glacial acetic acid . For cell-based assays, dissolve in ammonia solution (e.g., 0.1 M NH₄OH) and dilute with culture media to avoid cytotoxicity. Pre-filter solutions (0.22 µm) to remove particulates. Stability tests indicate room-temperature storage for ≥4 years .

Q. What analytical techniques are validated for quantifying this compound in complex matrices like herbal formulations?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/phosphoric acid). Validate linearity (e.g., 0.028–1.120 µg, r² ≥0.9995 ), precision (RSD <2.0%), and recovery rates (98.1–101.9% ). Multi-wavelength detection (250 nm for glycyrrhizinate; 275 nm for co-eluting flavonoids) improves specificity .

Q. What are the critical pharmacopeial requirements for ensuring batch-to-batch consistency in research-grade this compound?

- Methodological Answer : USP standards mandate:

- Assay : 85.0–102.0% C₄₂H₆₅NO₁₆ (dried basis).

- Loss on Drying : ≤6.0% (gravimetric analysis at 105°C).

- Residue on Ignition : ≤0.5% (platinum crucible method) .

- Identification : Positive ammonium test (e.g., Nessler’s reagent) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in silico data for this compound’s anticancer activity?

- Methodological Answer :

- In vitro : Validate IC₅₀ values (e.g., 282.45 µg/mL in HeLa cells ) via dose-response curves (MTT assay, 20–100 µg/mL). Include positive controls (e.g., cisplatin) and account for solvent cytotoxicity.

- In silico : Use molecular docking (AutoDock Vina) targeting receptors like EGFR tyrosine kinase. Compare binding energies (e.g., -11.03 kJ/mol ) and hydrogen bond interactions. Discrepancies may arise from solvation effects or protein flexibility; refine models with molecular dynamics simulations .

Q. What experimental design considerations are critical for optimizing this compound’s anti-inflammatory activity in preclinical models?

- Methodological Answer :

- Dose Range : 10–200 mg/kg (oral) in murine models, based on prior anti-inflammatory efficacy .

- Controls : Include NSAIDs (e.g., indomethacin) and vehicle controls.

- Endpoints : Measure TNF-α, IL-6 (ELISA) and histopathology (H&E staining).

- PK/PD Integration : Monitor plasma concentrations (LC-MS/MS) to correlate exposure with effect .

Q. How can researchers leverage multi-omics approaches to elucidate the mechanism of action of this compound?

- Methodological Answer :

- Transcriptomics : RNA-seq of treated cells (e.g., HepG2) to identify dysregulated pathways (e.g., NF-κB).

- Metabolomics : LC-HRMS to track glycyrrhizin metabolites (e.g., glycyrrhetinic acid) and endogenous biomarkers.

- Network Pharmacology : Integrate omics data with STRING or KEGG databases to map target interactions .

Q. What parameters should guide the selection of molecular docking models for studying this compound’s interaction with viral proteins?

- Methodological Answer :

- Protein Preparation : Use high-resolution crystal structures (PDB) of targets (e.g., SARS-CoV-2 main protease). Add missing residues with Modeller.

- Ligand Flexibility : Apply conformational sampling (e.g., Monte Carlo) for glycyrrhizinate’s glycosidic bonds.

- Scoring : Compare AutoDock (empirical force fields) and Glide (precision scoring) to assess binding affinity reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.